molecular formula C13H14N2OS B5029364 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide

4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide

Cat. No. B5029364
M. Wt: 246.33 g/mol
InChI Key: RCNAMNIPICIKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide, also known as compound 1, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 involves its ability to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. By modulating these pathways, 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 is able to induce apoptosis, inhibit cell proliferation, and reduce inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. These effects are mediated through the modulation of various signaling pathways, as discussed above.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. However, one limitation of using 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1. One direction is to investigate its potential as a cancer therapy in vivo, using animal models. Another direction is to explore its potential as a treatment for inflammation and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 involves a multi-step process, starting with the reaction of 2-chloro-3-methylthiophene with sodium hydride to form the corresponding carbanion. The carbanion then undergoes a nucleophilic substitution reaction with 2-pyridinemethanol to form 2-(2-pyridyl)thiophene. This intermediate is then reacted with 4,5-dimethyl-1,2,3-thiadiazole-yl chloride to form 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4,5-dimethyl-N-(2-pyridinylmethyl)-3-thiophenecarboxamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

4,5-dimethyl-N-(pyridin-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-10(2)17-8-12(9)13(16)15-7-11-5-3-4-6-14-11/h3-6,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNAMNIPICIKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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